molecular formula C5H4Br2N2 B1270682 2-Amino-3,6-dibromopyridine CAS No. 503425-86-3

2-Amino-3,6-dibromopyridine

Cat. No. B1270682
M. Wt: 251.91 g/mol
InChI Key: JLZDECJPDYNENP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3,6-dibromopyridine and its derivatives involves selective reactions yielding high yields of 6-bromopyridine-2-amines. These compounds are synthesized using reactions between 2,6-dibromopyridine and a range of amines, followed by C-C cross-coupling reactions. The use of palladium catalysts has been shown to be effective for these processes, offering a flexible and generally applicable protocol for accessing 2-aminopyridines (Bolliger, Oberholzer, & Frech, 2011).

Molecular Structure Analysis

The structural analysis of 2-Amino-3,6-dibromopyridine derivatives, such as 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, reveals intricate details about their molecular conformation. These analyses often involve crystallography and NMR spectroscopy, providing insights into the compound's geometry, intramolecular hydrogen bonds, and electronic structure, which are crucial for understanding their reactivity and interaction with biological targets (Long et al., 1995).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of 2-Amino-3,6-dibromopyridine, such as solubility, melting point, and crystal structure, are essential for its application in synthesis and material science. Understanding these properties helps in the optimization of reaction conditions and the design of new materials with desired physical characteristics.

Chemical Properties Analysis

The chemical properties of 2-Amino-3,6-dibromopyridine, including its acidity, basicity, and reactivity towards various functional groups, are foundational for its use in creating complex organic molecules. Studies on its reactions, such as Suzuki cross-coupling, provide valuable information for developing new synthetic methods and for the functionalization of pyridine derivatives (Sicre, Alonso-Gómez, & Cid, 2006).

Scientific Research Applications

Synthesis and Chemical Significance

2-Amino-3,6-dibromopyridine plays a crucial role in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. Due to the scarcity of efficient methods for synthesizing 6-substituted 2-aminopyridines, this compound has significant value in chemical research. It has been used as a substrate for C-C cross-coupling reactions, which are essential in organic synthesis. This compound enables the creation of diverse molecular structures, which are otherwise difficult to obtain (Bolliger, Oberholzer, & Frech, 2011).

Chemical Reactions and Properties

2-Amino-3,6-dibromopyridine has been studied for its reaction behavior under different conditions. For instance, the bromination of 2-aminopyridine leads to a mixture of brominated aminopyridines, including 2-amino-3,6-dibromopyridine. This reaction is important for understanding the formation of different isomers and their properties (Hertog & Bruin, 2010).

Catalytic Applications

The compound has been utilized in amination reactions catalyzed by palladium complexes. These reactions are significant for the selective synthesis of various aminopyridines, demonstrating the compound's utility in catalysis and synthesis (Ji, Li, & Bunnelle, 2003).

Electrocatalytic Applications

In electrocatalytic studies, 2-amino-3,6-dibromopyridine derivatives have been investigated for their ability to react with carbon dioxide. This research is vital for developing new methods in green chemistry and exploring sustainable chemical processes (Feng, Huang, Liu, & Wang, 2010).

Pharmaceutical and Biological Research

While the compound itself is not directly used in pharmaceuticals, its derivatives play a role in drug discovery and development. For example, 2-aminopyridine derivatives have been identified as potential prion inhibitors, suggesting the broader potential of this chemical class in medicinal chemistry (May et al., 2007).

Safety And Hazards

2-Amino-3,6-dibromopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3,6-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZDECJPDYNENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361243
Record name 2-AMINO-3,6-DIBROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,6-dibromopyridine

CAS RN

503425-86-3
Record name 2-AMINO-3,6-DIBROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ den Hertog, P Bruin - … des Travaux Chimiques des Pays‐Bas, 1946 - Wiley Online Library
When 2‐aminopyridine and bromine in the form of vapour diluted with nitrogen are passed over pumice at 500, a violent reaction takes place, much carbon is deposited and a complex …
Number of citations: 8 onlinelibrary.wiley.com

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